molecular formula C15H12N2O B14151248 1-methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde CAS No. 521984-95-2

1-methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Cat. No.: B14151248
CAS No.: 521984-95-2
M. Wt: 236.27 g/mol
InChI Key: TXBPVYQVCONFLH-UHFFFAOYSA-N
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Description

1-Methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by its unique structure, which includes a pyridine ring fused to a pyrrole ring, with a phenyl group and a formyl group attached. The compound’s molecular formula is C15H12N2O, and it has a molecular weight of 236.27 g/mol .

Preparation Methods

The synthesis of 1-methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the cyclization of 2-phenylpyridine with an appropriate aldehyde under acidic conditions. Another approach is the reaction of 2-phenylpyridine with a formylating agent such as formic acid or formamide . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

1-Methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and various solvents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity. For example, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access .

Comparison with Similar Compounds

1-Methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

521984-95-2

Molecular Formula

C15H12N2O

Molecular Weight

236.27 g/mol

IUPAC Name

1-methyl-2-phenylpyrrolo[2,3-b]pyridine-3-carbaldehyde

InChI

InChI=1S/C15H12N2O/c1-17-14(11-6-3-2-4-7-11)13(10-18)12-8-5-9-16-15(12)17/h2-10H,1H3

InChI Key

TXBPVYQVCONFLH-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C2=C1N=CC=C2)C=O)C3=CC=CC=C3

Origin of Product

United States

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